(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride
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Overview
Description
(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by its unique stereochemistry, which is crucial for its biological activity and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of organocatalyzed cyclization reactions. For instance, the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced conditions in a microchannel reactor has been reported . This method is efficient and can be carried out under mild conditions without the use of metals.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chiral separation and purification to obtain the desired enantiomer. Techniques like crystallization and chromatography are commonly employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain pathways, depending on the context of its use. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid: This compound shares a similar pyrrolidine core but differs in its functional groups and stereochemistry.
Methyl (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride: Another related compound with different substituents that influence its chemical properties and applications.
Uniqueness
The uniqueness of (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1372810-08-6 |
---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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